(3-Bromo-4,5-Dimethoxyphenyl)Methanol
Overview
Description
(3-Bromo-4,5-Dimethoxyphenyl)Methanol is an organic compound with the molecular formula C9H11BrO3 It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4,5-Dimethoxyphenyl)Methanol typically involves the bromination of 4,5-dimethoxybenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom on the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4,5-Dimethoxyphenyl)Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 3-bromo-4,5-dimethoxybenzaldehyde or 3-bromo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 4,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4,5-Dimethoxyphenyl)Methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of (3-Bromo-4,5-Dimethoxyphenyl)Methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are involved in various physiological processes . The compound binds to the active sites of these enzymes, preventing their normal function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol
- (3-Bromo-4-pyridyl)methanol
- (5-Bromo-3-methoxypyridin-2-yl)methanol
Uniqueness
(3-Bromo-4,5-Dimethoxyphenyl)Methanol is unique due to the presence of both bromine and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEVAYJQNWVYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474159 | |
Record name | (3-Bromo-4,5-Dimethoxyphenyl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-74-1 | |
Record name | (3-Bromo-4,5-Dimethoxyphenyl)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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